molecular formula C15H17N5O3S B14948246 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B14948246
M. Wt: 347.4 g/mol
InChI Key: BKLFZJWYAJRZHC-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the sulfonamide and phenoxyethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazolopyrimidines.

Scientific Research Applications

5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, when forming coordination complexes with metals, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. The molecular pathways involved include the inhibition of key enzymes and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

What sets 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfonamide and phenoxyethyl groups enhances its potential for forming coordination complexes and interacting with biological targets .

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

5,7-dimethyl-N-(2-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C15H17N5O3S/c1-11-10-12(2)20-14(17-11)18-15(19-20)24(21,22)16-8-9-23-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3

InChI Key

BKLFZJWYAJRZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCOC3=CC=CC=C3)C

Origin of Product

United States

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